molecular formula C8H11NS B019166 Pyridine, 3-((ethylthio)methyl)- CAS No. 102206-63-3

Pyridine, 3-((ethylthio)methyl)-

Cat. No. B019166
CAS RN: 102206-63-3
M. Wt: 153.25 g/mol
InChI Key: ZAZDQWPWEXULPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-((ethylthio)methyl)-, also known as 3-(ethylthio)methylpyridine, is a heterocyclic organic compound with the chemical formula C8H11NS. It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and various other organic compounds.

Mechanism of Action

The mechanism of action of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This property makes it useful in various chemical reactions, including the synthesis of pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine. However, it has been reported to exhibit moderate toxicity in animal studies. Further research is needed to determine its potential toxic effects in humans.

Advantages and Limitations for Lab Experiments

One advantage of using Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine in lab experiments is its reactivity towards electrophilic compounds, which makes it useful in various chemical reactions. However, its potential toxicity and limited availability may pose limitations in some experiments.

Future Directions

There are several future directions for research on Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine. One area of interest is its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Another area of research could focus on its potential toxic effects and ways to mitigate them. Additionally, further studies could investigate the compound's potential as a ligand in the synthesis of metal complexes with unique catalytic properties. Overall, Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine is a promising compound with potential applications in various fields of science.

Synthesis Methods

The synthesis of Pyridine, 3-((ethylthio)methyl)-(ethylthio)methylpyridine involves the reaction of Pyridine, 3-((ethylthio)methyl)-chloromethylpyridine with ethanethiol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100°C for several hours. The resulting product is then purified through distillation or chromatography.

Scientific Research Applications

Pyridine, 3-((ethylthio)methyl)-(Ethylthio)methylpyridine has been extensively studied for its potential applications in various fields of science. It has been used as a ligand in the synthesis of metal complexes, which have been investigated for their catalytic properties. The compound has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

properties

CAS RN

102206-63-3

Product Name

Pyridine, 3-((ethylthio)methyl)-

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)pyridine

InChI

InChI=1S/C8H11NS/c1-2-10-7-8-4-3-5-9-6-8/h3-6H,2,7H2,1H3

InChI Key

ZAZDQWPWEXULPL-UHFFFAOYSA-N

SMILES

CCSCC1=CN=CC=C1

Canonical SMILES

CCSCC1=CN=CC=C1

Other CAS RN

102206-63-3

synonyms

3-(ethylsulfanylmethyl)pyridine

Origin of Product

United States

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